![molecular formula C6H14NO8P B1230283 Glycerophosphoserine CAS No. 26289-09-8](/img/structure/B1230283.png)
Glycerophosphoserine
Overview
Description
Glycerophosphoserine is a class of phospholipids containing the proteinogenic amino acid serine as a head group . It is an amphiphilic molecule because it is made up of the lipophilic fatty acid tails on one side and the hydrophilic head group containing phosphate and serine on the other side of the molecule .
Synthesis Analysis
Glycerophosphoserine is synthesized from an existing phospholipid (glycerophosphocholine or glycerophosphoethanolamine) by an exchange reaction between L-serine and the phospholipid head group . This process is catalyzed by one of two Glycerophosphoserine synthases .Molecular Structure Analysis
The molecular structure of Glycerophosphoserine consists of a glycerophosphate skeleton linked to two fatty acid molecules and the amino acid L-serine . It possesses three ionizable functional groups; at physiological pH values, the amino group is protonated and both the phosphate group and the carboxyl group are deprotonated, leading to a net charge of -1 and making Glycerophosphoserine an acidic phospholipid .Chemical Reactions Analysis
Glycerophosphoserine is an important precursor for glycerophosphoethanolamine in the Glycerophosphoserine decarboxylation pathway . In signaling pathways, positively charged motifs of signaling proteins may bind to anionic Glycerophosphoserine via Ca 2+ bridges or electrostatic interactions .Physical And Chemical Properties Analysis
Glycerophosphoserine is an amphiphilic molecule, with an apolar, hydrophobic fatty acid “tail” and a polar, hydrophilic “head” . This can lead to the formation of micelles, liposomes, and bilayers .Scientific Research Applications
Glycerophosphoserine in Metabolic Homeostasis :
- Glycerophosphoserine (GroPSer) is identified as a significant component in the glycerophospho metabolome. Its elevated levels in the brain tissue of GDE1(-/-) mice highlight its importance in amino acid homeostasis, particularly serine. GroPSer serves as a reservoir for free serine in the nervous system, suggesting a role in neural signaling processes (Kopp et al., 2010).
Glycerophosphoserine in Cellular Physiology :
- The study of glycerophospholipids, including glycerophosphoserine, in mussels reveals insights into their molecular species. These studies are essential for understanding the roles of such compounds in cellular physiology and potential nutritional and therapeutic applications (Yin et al., 2016).
Role in Neurological Disorders :
- Research on glycogen and its metabolism, including the role of glycerophosphoserine, contributes to our understanding of neurological disorders like Lafora disease, a glycogen storage disease. This highlights the importance of studying glycerophosphoserine and related compounds in the context of neurodegenerative diseases (Roach et al., 2012).
Glycerophosphoserine in Energy Metabolism :
- Glycerophosphoserine, as part of the broader category of glycerophosphodiesters, plays a role in energy metabolism. The study of enzymes like GDE3, which hydrolyzes glycerophosphoinositol and potentially glycerophosphoserine, offers insights into energy metabolism and cellular growth, particularly in osteoblasts (Corda et al., 2009).
Implications in Diabetes and Metabolic Disorders :
- The effects of various compounds, including glycerophosphoserine, on metabolic processes such as glucose homeostasis are significant in understanding diabetes and other metabolic disorders. This is evident from research on substances like glucagon and their impact on blood glucose levels (Alonso-Magdalena et al., 2010).
Research Techniques Involving Glycerophosphoserine :
- Advances in analytical technologies, including mass spectrometry, have facilitated the study of glycerophosphoserine and other glycerophospholipids. These methods are crucial in glycomics research, impacting various fields such as cancer research, immunology, and developmental biology (Vanderschaeghe et al., 2010).
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO8P/c7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/t4?,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZWYGMENQVNFU-AKGZTFGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)(O)OCC(C(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OP(=O)(O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949148 | |
Record name | O-[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycerophosphoserine | |
CAS RN |
26289-09-8 | |
Record name | O-[(2,3-Dihydroxypropoxy)hydroxyphosphinyl]-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26289-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycerophosphoserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026289098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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